2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is obtained through purification techniques such as column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of coupling and deprotection. The use of high-throughput techniques and advanced purification methods ensures the efficient and large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino acid during peptide synthesis, preventing unwanted side reactions. The compound can interact with enzymes and other proteins, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]
- 2-((9H-fluoren-9-ylimino)methyl)phenol
Uniqueness
What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid apart from similar compounds is its specific structure, which includes a combination of the Fmoc group and a thieno[3,4-d]imidazole moiety. This unique combination of functional groups makes it particularly useful in specialized applications, such as advanced peptide synthesis and biochemical research.
Biological Activity
The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid is a complex organic molecule with potential biological activity. Its structure includes multiple functional groups that may interact with various biological systems. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C32H44N2O11, and it has a molecular weight of 632.7 g/mol. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group is significant as it is commonly used in peptide synthesis to protect amino groups during chemical reactions. The compound's intricate structure suggests potential interactions with biological targets.
The Fmoc group plays a crucial role in the synthesis and modification of peptides. It can influence the compound's solubility and stability in biological systems. Additionally, the thieno[3,4-d]imidazole moiety may impart unique pharmacological properties due to its potential interactions with enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds containing thieno[3,4-d]imidazole derivatives exhibit anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In particular:
- Case Study 1 : A study demonstrated that thieno[3,4-d]imidazole derivatives significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Receptor Interaction
The compound may interact with G protein-coupled receptors (GPCRs), particularly those involved in nucleotide signaling:
- Case Study 2 : In vitro assays revealed that certain derivatives inhibited the activity of P2Y receptors, which are implicated in various physiological processes including platelet aggregation and neurotransmission .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Compounds similar to those containing the thieno[3,4-d]imidazole structure have shown promise in reducing oxidative stress and inflammation in neuronal cells:
- Case Study 3 : Research indicated that these compounds could protect against neurodegeneration by modulating inflammatory responses and enhancing antioxidant defenses .
Data Tables
Property | Value |
---|---|
Molecular Formula | C32H44N2O11 |
Molecular Weight | 632.7 g/mol |
CAS Number | 1078721-99-9 |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Properties
Molecular Formula |
C42H59N5O11S |
---|---|
Molecular Weight |
842.0 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52) |
InChI Key |
PNYHBAKBBQCIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Origin of Product |
United States |
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